molecular formula C16H23N5O3S B2962811 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034267-35-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2962811
CAS No.: 2034267-35-9
M. Wt: 365.45
InChI Key: VOYXOYFIUNFGDQ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazinone intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound may have potential as an antibacterial or antifungal agent, given the known activity of sulfonamides. Further research could explore its efficacy and safety in treating various infections or diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide include other sulfonamides and pyrazole derivatives. Examples include:

  • Sulfamethoxazole: A well-known antibacterial sulfonamide.
  • Celecoxib: A pyrazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-4-20-12(3)16(11(2)18-20)25(23,24)17-9-10-21-15(22)8-7-14(19-21)13-5-6-13/h7-8,13,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYXOYFIUNFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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